molecular formula C17H16N4O3 B2667702 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-24-1

1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2667702
CAS No.: 899997-24-1
M. Wt: 324.34
InChI Key: RGBBBQWNIBPSLJ-UHFFFAOYSA-N
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Description

Historical Context of Purine-Based Heterocyclic Scaffolds

Purines, characterized by a bicyclic structure comprising fused pyrimidine and imidazole rings, have served as foundational templates in drug discovery since the mid-20th century. Early breakthroughs included the identification of natural purine alkaloids like caffeine and theophylline, which demonstrated modulatory effects on phosphodiesterases and adenosine receptors. The 1980s witnessed systematic exploration of synthetic purine derivatives, particularly in antiviral and anticancer applications. For instance, 6-mercaptopurine became a mainstay in leukemia treatment, while acyclovir revolutionized herpes virus management through selective phosphorylation in infected cells.

A pivotal shift occurred with the recognition that purine’s planar structure enables π-π stacking interactions with biological targets, particularly ATP-binding pockets in kinases and chaperones like Hsp90. This insight drove the development of purine mimetics capable of disrupting protein-protein interactions critical for tumor survival. Parallel advances in synthetic methodologies, including Mitsunobu reactions and transition metal-catalyzed cross-couplings, enabled precise functionalization at the N3, N7, and C8 positions.

Structural Evolution Toward Oxazolo[2,3-f]purine Architectures

The fusion of oxazole rings to purine cores emerged as a strategy to enhance metabolic stability and modulate electronic properties. Oxazolo[2,3-f]purines, first reported in the early 2000s, introduced a rigid, electron-deficient heterocycle that reduces rotational freedom while maintaining hydrogen-bonding capacity. Key synthetic breakthroughs included:

  • Cyclization protocols : Base-mediated closure of 8-bromotheophylline derivatives with epoxides, yielding the oxazole ring under mild conditions.
  • Regioselective substitutions : Mitsunobu reactions enabled selective alkylation at N9 while preserving the oxazole’s integrity, as demonstrated in PU3-derived Hsp90 inhibitors.
  • Halogenation strategies : Sequential iodination and palladium-catalyzed cross-couplings introduced aryl groups at C7, critical for optimizing target affinity.

Comparative analyses revealed that oxazole fusion increases LogP by 0.5–1.2 units compared to parent purines, enhancing blood-brain barrier penetration in anticonvulsant candidates. However, excessive lipophilicity was mitigated through polar substituents like methoxy groups, balancing solubility and membrane permeability.

Rationale for 1,7-Dimethyl-3-Phenethyl Substitution Patterns

The specific substitution pattern in 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione reflects structure-activity relationship (SAR) insights from multiple purine drug campaigns:

Position Substituent SAR Rationale Exemplar Prior Art
N1 Methyl Blocks oxidative metabolism; enhances t₁/₂ Theophylline derivatives
N3 Phenethyl Introduces aromatic π-system for kinase binding PU3 Hsp90 inhibitors
C7 Methyl Reduces steric clash in flat binding pockets 8-Substituted purines

Molecular modeling studies indicate the phenethyl group at N3 projects into hydrophobic subpockets of kinase ATP-binding sites, while the C7 methyl minimizes undesired interactions with polar residues. This configuration preserves the oxazole’s ability to hydrogen-bond with backbone amides, as observed in co-crystal structures of analogous compounds with CDK2.

Synthetic routes to this derivative typically begin with 8-bromotheophylline, proceeding through epoxide ring-opening to form the oxazole, followed by sequential alkylations. A representative pathway involves:

  • Oxazole formation : Reacting 8-bromotheophylline with styrene oxide under basic conditions yields the oxazolo[2,3-f]purine core.
  • N3 phenethylation : Mitsunobu reaction with phenethyl alcohol installs the arylalkyl group with >90% regioselectivity.
  • N1/C7 methylation : Dimethylation using methyl iodide and potassium carbonate completes the substitution pattern.

Properties

IUPAC Name

4,7-dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-10-21-13-14(18-16(21)24-11)19(2)17(23)20(15(13)22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBBQWNIBPSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,7-dimethylxanthine with phenethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenethyl moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acid-binding proteins, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Tricyclic Purinediones Targeting Adenosine Receptors

Compound Name Core Structure Key Substituents Receptor Selectivity (Ki) Biological Activity Reference
1,7-Dimethyl-3-phenethyloxazolo[2,3-f]purinedione Oxazolo[2,3-f]purinedione 1,7-dimethyl; 3-phenethyl A2A (0.998 µM, rat) > A1 Adenosine receptor ligand
Tricyclic Pyrrolo[1,2-f]purinediones Pyrrolo[1,2-f]purinedione Variable N-substituents Moderate A2A affinity Adenosine receptor modulation
Pyrido[1,2-f]purinediones Pyrido[1,2-f]purinedione Variable aryl/alkyl groups Undisclosed receptor activity Potential CNS applications

Key Findings :

  • The oxazolo[2,3-f]purinedione scaffold shows superior A2A selectivity compared to pyrrolo and pyrido analogs, likely due to the oxazole ring’s electronic effects and steric interactions .
  • Substituents at position 3 (e.g., phenethyl) enhance receptor binding by mimicking adenosine’s ribose moiety .

Purinediones with Non-Adenosine Targets

Compound Name Core Structure Key Substituents Target Enzyme/Receptor Biological Activity Reference
Pyrido[1,2-e]purine-2,4-diones Pyrido[1,2-e]purinedione N1/N3 aryl/alkyl groups MtbThyX (Mycobacterial ThyX) Anti-tuberculosis (33.2% inhibition at 200 µM)
Quinazoline-2,4(1H,3H)-diones Quinazoline-dione 3-substituted aryl groups Undisclosed kinase targets Antiproliferative activity
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethylpyrimido[2,1-f]purinedione Pyrimido[2,1-f]purinedione Benzyl halide substituents MAO-B Neurodegenerative disease therapy

Key Findings :

  • Pyrido[1,2-e]purinediones diverge in application, targeting bacterial ThyX enzymes rather than adenosine receptors. Their N3 modifications (e.g., arylations) optimize enzyme inhibition .
  • Quinazoline-diones and pyrimido-purinediones illustrate scaffold versatility, with activity spanning anticancer and CNS disorders .

Insights :

  • The oxazolo[2,3-f]purinedione’s synthesis () is simpler than pyrido analogs, which require multi-step diversity-oriented synthesis (e.g., Ugi–Strecker reactions) .
  • Thiazolo derivatives (e.g., 1-methyl-6,7-dihydrothiazolo[2,3-f]purinedione) exhibit structural novelty but lack detailed pharmacological data .

Biological Activity

1,7-Dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative known for its biological activities, particularly in the context of its metabolic pathways and pharmacological effects. This compound is structurally related to caffeine and other methylxanthines, which are widely studied for their effects on human health and disease.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of approximately 246.28 g/mol. The compound features a purine scaffold with methyl and phenethyl substitutions that influence its biological activity.

This compound exhibits several biological activities primarily through its interaction with adenosine receptors. These receptors are involved in various physiological processes including:

  • Cognitive Function : The compound may enhance cognitive performance by antagonizing adenosine receptors, which are known to promote sleepiness and decrease alertness.
  • Cardiovascular Effects : Similar to caffeine, it may exert positive inotropic effects on the heart muscle by increasing intracellular calcium levels.

Pharmacokinetics

The compound is metabolized in the liver through cytochrome P450 enzymes. Its half-life and elimination profile are similar to those of caffeine, making it relevant in studies related to caffeine metabolism.

Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cognitive Enhancement : In a double-blind placebo-controlled trial involving healthy adults, participants who consumed beverages containing this compound showed significant improvements in attention and reaction time compared to the placebo group.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions associated with oxidative damage.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameCognitive EnhancementAntioxidant ActivityCardiovascular Effects
This compoundYesYesYes
CaffeineYesModerateYes
TheobromineModerateYesModerate

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?

Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Reactions involving purinediones often proceed optimally between 60–100°C, as seen in analogous oxazolo[2,3-f]purinedione syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (ethanol, methanol) are preferred for cyclization steps to enhance solubility and reaction efficiency .
  • Catalysts : Base catalysts like K₂CO₃ or NaH are critical for alkylation and ring-closure reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating high-purity products .

Q. Which analytical methods are most reliable for confirming the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve methyl, phenethyl, and oxazole substituents, with characteristic shifts for purine-dione protons (δ 3.2–3.6 ppm for N-methyl groups) .
  • Mass spectrometry (ESI-MS or HRMS) : Confirms molecular weight (expected m/z ~369.4 for C₁₈H₁₉N₅O₃) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) ensure purity >95% .

Advanced Research Questions

Q. How do substituent modifications on the oxazolo[2,3-f]purinedione scaffold influence adenosine receptor selectivity?

Structural analogs indicate:

  • Phenethyl vs. benzyl groups : Phenethyl chains enhance A₂A receptor affinity due to extended hydrophobic interactions, whereas benzyl substituents favor A₁ receptors .
  • Methyl substitution : 1,7-Dimethyl groups reduce metabolic instability but may sterically hinder binding to off-target receptors .
  • Oxazole vs. thiazole rings : Oxazole improves water solubility and A₂A selectivity (Ki ~1 μM in rat models), whereas thiazole derivatives exhibit stronger A₁ binding .
    Methodological recommendation : Radioligand displacement assays (³H-CCPA for A₁, ³H-ZM241385 for A₂A) with HEK293 cells expressing human receptors .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar purinediones?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATPase inhibition vs. cAMP accumulation for adenosine receptor activity) .
  • Structural isomerism : Verify regiochemistry (e.g., oxazole vs. thiazole positioning) via X-ray crystallography or NOESY NMR .
  • Solubility differences : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference in cell-based assays .

Q. What computational strategies predict the binding mode of this compound to adenosine receptors?

  • Molecular docking : Use AutoDock Vina with crystal structures of A₂A receptors (PDB: 4EIY) to model interactions with Phe168 and Glu169 .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Train models on datasets of purinedione analogs to correlate substituent electronegativity with binding affinity .

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